Ethyl 2,4-dimethylbenzoylformate

Übersicht

Beschreibung

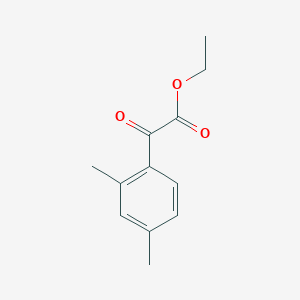

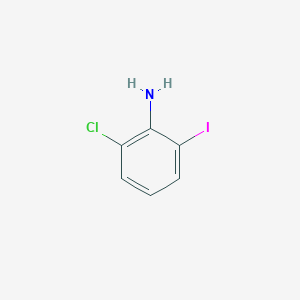

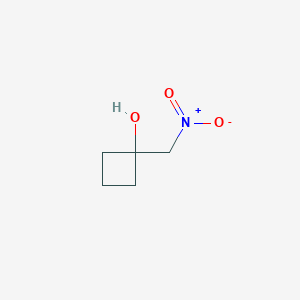

Ethyl 2,4-dimethylbenzoylformate, also known as EDBF, is a chemical compound with the molecular formula C12H14O3 . It has a molecular weight of 206.24 g/mol . This compound has gained attention in the science and industry fields due to its unique properties and potential applications.

Molecular Structure Analysis

The InChI code for Ethyl 2,4-dimethylbenzoylformate is1S/C12H14O3/c1-4-15-12(14)11(13)10-6-5-8(2)7-9(10)3/h5-7H,4H2,1-3H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

Ethyl 2,4-dimethylbenzoylformate has a molecular weight of 206.24 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Application of Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Specific Scientific Field

Organic Synthesis

Summary of the Application

This compound, a derivative of the “heterostilbene”, has been synthesized as an unprecedented side product of the Biginelli reaction .

Methods of Application or Experimental Procedures

The Biginelli reaction was carried out between 2,4-dimethoxybenzaldehyde, ethyl acetoacetate and urea, employing PTSA as catalyst in reflux conditions and using ethanol as solvent .

Results or Outcomes

The molecular structure of the compound was established by FTIR, HRESIMS, 1D and 2D NMR .

Application of 2-ethyl-4-methylimidazole Derivatives

Specific Scientific Field

Polymer Science

Summary of the Application

2-ethyl-4-methylimidazole (EMI) derivatives were synthesized and applied in diglycidyl ether of bisphenol A epoxy resin (DGEBA) as latent curing agents .

Methods of Application or Experimental Procedures

EMI derivatives were synthesized through the reaction of EMI with acetyl chloride, benzoyl chloride, and benzenesulfonyl chloride, respectively .

Results or Outcomes

Differential scanning calorimeter (DSC) was used to analyze the curing behavior of DGEBA/EMI derivative systems, indicating DGEBA could be efficiently cured by the EMI derivatives at 110-160°C .

Application of 2,4-D Formulations

Specific Scientific Field

Agriculture and Herbicide Formulation

Summary of the Application

2,4-D is a post-emergence systemic herbicide used widely for selective control of broadleaf weeds. It is generally formulated as an amine salt or an ester, each of which have their own advantages and tradeoffs .

Methods of Application or Experimental Procedures

The acid of 2,4-D is reacted with an amine to form a salt-based formulation, rendering the 2,4-D acid active ingredient water soluble. Common amine salt formulations of 2,4-D include isopropyl amine, triisopropanolamine, diethanolamine, and dimethylamine .

Results or Outcomes

Amine formulations of 2,4-D are essentially non-volatile, and pose less potential for vapor movement following application. They are often thought of as being less phytotoxic to crops than ester formulations .

Application of Poly(2-(dimethylamino)ethyl methacrylate)

Specific Scientific Field

Biomedical Engineering and Drug Delivery

Summary of the Application

Natural and synthetic polymers, such as Poly(2-(dimethylamino)ethyl methacrylate), are promising platforms for the design of a great variety of delivery systems for biologically active (macro)molecules .

Methods of Application or Experimental Procedures

The progress in the development of controlled polymer synthesis and modification techniques has opened the possibility for the precise design and preparation of biocompatible and biodegradable polymer-based nanocarriers .

Results or Outcomes

These polymer-based nanocarriers with finely tuned properties can be used for the delivery of a wide range of biologically active molecules .

Safety And Hazards

Safety data sheets suggest that exposure to Ethyl 2,4-dimethylbenzoylformate should be avoided. If inhaled or contacted with skin or eyes, appropriate first aid measures should be taken . The compound should be handled in a well-ventilated place, and personal protective equipment, including chemical impermeable gloves, should be worn .

Eigenschaften

IUPAC Name |

ethyl 2-(2,4-dimethylphenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-4-15-12(14)11(13)10-6-5-8(2)7-9(10)3/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMYSICOONSJFBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C=C(C=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20531008 | |

| Record name | Ethyl (2,4-dimethylphenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20531008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,4-dimethylbenzoylformate | |

CAS RN |

80120-33-8 | |

| Record name | Ethyl (2,4-dimethylphenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20531008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B1317138.png)

![Benzene, 1-[(6-bromohexyl)oxy]-4-nitro-](/img/structure/B1317142.png)

![Bicyclo[2.2.2]octane-1,4-diyldimethanol](/img/structure/B1317151.png)

![4,7-Dichlorobenzo[d]thiazol-2(3H)-one](/img/structure/B1317157.png)

![[(Pyridin-4-ylmethyl)-amino]-acetic acid](/img/structure/B1317158.png)